molecular formula C8H12N2O2 B11913702 Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11913702
M. Wt: 168.19 g/mol
InChI Key: YXEVGFXVSKGQPG-UHFFFAOYSA-N
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Description

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with an aminomethyl group at the 5-position and an ethyl ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde, an amine, and the pyrrole compound react to form the aminomethyl derivative.

    Esterification: The carboxylic acid group at the 2-position of the pyrrole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    Ethyl 2-(aminomethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the aminomethyl group at a different position.

    Ethyl 5-(aminomethyl)-1H-indole-2-carboxylate: Contains an indole ring instead of a pyrrole ring.

    Ethyl 5-(aminomethyl)-1H-pyrrole-3-carboxylate: Similar structure but with the ester group at a different position.

Uniqueness: Ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2,5,9H2,1H3

InChI Key

YXEVGFXVSKGQPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(N1)CN

Origin of Product

United States

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